Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate
Description
Properties
CAS No. |
878139-91-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-[4-(pyrrolidin-1-ylmethyl)phenyl]acetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)10-12-4-6-13(7-5-12)11-15-8-2-3-9-15/h4-7H,2-3,8-11H2,1H3 |
InChI Key |
FJUUNECMFNZACU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetic acid.
Reduction: Formation of 2-(4-(pyrrolidin-1-ylmethyl)phenyl)ethanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets, particularly in the central nervous system and for pain management. The pyrrolidine moiety enhances its lipophilicity, potentially improving bioavailability and facilitating blood-brain barrier penetration.
Case Study: Opioid Receptor Antagonists
Research indicates that compounds with similar structural features have been developed as opioid receptor antagonists. For instance, N-substituted piperazines have shown efficacy in binding to opioid receptors, suggesting that this compound could be explored as a lead compound in this area .
2. Anti-Cancer Activity
Another promising application is in oncology. Studies have shown that phenolic esters can exhibit selective activity against certain cancer cell lines. Compounds with a similar structure to this compound have demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-453), indicating potential for further development as an anti-cancer agent .
Agriculture
Pesticide Development
The unique chemical structure of this compound may lend itself to agricultural applications, particularly as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop novel agrochemicals that target specific pests while minimizing environmental impact.
Materials Science
Polymer Chemistry
In materials science, derivatives of this compound could be utilized in the synthesis of advanced polymers. The incorporation of such compounds into polymer matrices may enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or improved adhesion properties.
Comparative Data Table
Mechanism of Action
The mechanism of action of Methyl 2-(4-(pyrrolidin-1-ylmethyl)phenyl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Pharmacological Relevance | Reference Standard ID (if applicable) |
|---|---|---|---|---|
| Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate | Phenylacetate, pyrrolidinylmethyl substituent | ~263.34 | Under investigation (hypothetical) | N/A |
| 2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate | Pyridinyl, acetyloxy, phenylacetate | ~395.40 | Pharmaceutical impurity standard | MM0031.03 |
| JDTic (trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine) | Piperidine, hydroxyphenyl, dimethyl groups | ~335.47 | Long-acting κ-opioid receptor antagonist | |
| NorBNI (Norbinaltorphimine) | Dimeric morphinan structure | ~665.80 | κ-opioid receptor antagonist |
Key Observations :
- Pyrrolidine vs.
- Ester vs. Hydroxyl/Acetyloxy Groups : The methyl ester group enhances metabolic stability compared to hydroxyl-containing analogues (e.g., JDTic) but may reduce solubility relative to acetyloxy derivatives (e.g., MM0031.03) .
Pharmacological and Mechanistic Insights
- κ-Opioid Receptor (KOR) Antagonism: While the target compound’s activity remains uncharacterized, structurally related KOR antagonists like JDTic and NorBNI exhibit prolonged antagonism via c-Jun N-terminal kinase (JNK) activation, which disrupts receptor signaling . The pyrrolidine group in the target compound may lack the steric bulk required for JNK-mediated effects observed in NorBNI and JDTic.
- Binding Affinity: NorBNI and JDTic exhibit subnanomolar KOR affinity (Ki < 1 nM), whereas this compound’s simpler structure likely results in weaker or nonspecific binding.
Metabolic and Physicochemical Properties
- Lipophilicity: The pyrrolidine group increases hydrophilicity compared to NorBNI’s dimeric morphinan structure but reduces it relative to JDTic’s dimethylpiperidine moiety.
- Metabolic Stability: The methyl ester may undergo hydrolysis to a carboxylic acid, a pathway absent in JDTic or NorBNI, which rely on non-enzymatic clearance due to their covalent-like binding .
Biological Activity
Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate, a compound featuring a pyrrolidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
1. Anticancer Activity
This compound has been investigated for its anticancer properties. In a study involving various nitrogen-containing heterocycles, it was found that compounds with similar structures exhibited significant antiproliferative activity against cervical cancer cell lines (HeLa and SiHa) with IC50 values indicating potent effects . The presence of the pyrrolidine ring enhances the compound's interaction with cancer cell receptors, facilitating apoptosis and inhibiting cell proliferation.
2. Acetylcholinesterase Inhibition
The compound is also noted for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. Research indicates that derivatives with a similar structure show promising binding interactions with key residues in the AChE active site, suggesting that this compound may offer therapeutic benefits in neurodegenerative conditions .
3. Anti-inflammatory Activity
In addition to its anticancer and neuroprotective properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds derived from similar scaffolds have demonstrated the ability to inhibit pro-inflammatory mediators such as COX-2 and iNOS, indicating a potential for therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications of the methyl ester and pyrrolidine groups affect biological activity. For instance:
| Modification Type | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhanced binding affinity to target proteins |
| Variation of nitrogen-containing groups | Altered pharmacokinetics and bioavailability |
| Ester vs. amide functional groups | Differences in potency against specific cancer types |
These findings underscore the importance of molecular structure in determining the biological efficacy of this compound.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of chalcone derivatives related to this compound, revealing significant antiproliferative effects against various cancer cell lines. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting it could be a viable candidate for further development .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective properties of similar compounds, demonstrating that they effectively inhibited AChE activity in vitro. The results indicated that these compounds could potentially slow down cognitive decline associated with Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate, and how can reaction yields be optimized?
- Methodological Answer : A two-step approach is typical:
Mannich Reaction : React 4-(hydroxymethyl)phenyl acetate with pyrrolidine and formaldehyde under acidic conditions (e.g., HCl in ethanol) to introduce the pyrrolidinylmethyl group.
Esterification : Protect the hydroxyl group via methylation using methyl iodide and a base (e.g., K₂CO₃) in DMF.
Yield optimization requires monitoring reaction pH, temperature (60–80°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the ester group (δ ~3.6 ppm for OCH₃, δ ~2.5–3.0 ppm for pyrrolidine CH₂), aromatic protons (δ ~7.2–7.4 ppm), and the methylene bridge (δ ~3.8 ppm).
- IR Spectroscopy : Validate ester C=O (1720–1740 cm⁻¹) and pyrrolidine N–H (if present).
- HPLC-MS : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) and monitor for byproducts like unreacted intermediates .
Q. How can researchers evaluate the hydrolytic stability of the methyl ester group under physiological conditions?
- Methodological Answer : Perform pH-dependent stability studies:
- Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C.
- Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Identify hydrolysis products (e.g., carboxylic acid derivative) using LC-MS. Adjust ester protection strategies (e.g., tert-butyl esters) if rapid hydrolysis occurs .
Advanced Research Questions
Q. What computational methods can predict the binding affinity of this compound to neurological targets (e.g., sigma receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (PDB ID: 6DK1) to model interactions. Focus on the pyrrolidine moiety’s role in hydrogen bonding and lipophilic pockets.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Validate with experimental IC₅₀ assays using radioligand displacement .
Q. How do structural modifications (e.g., replacing pyrrolidine with piperidine) impact bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs via analogous routes, substituting pyrrolidine with piperidine, azetidine, or morpholine.
- In Vitro Testing : Compare cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and target affinity.
- Data Analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., ring size, logP) with activity .
Q. What experimental approaches resolve contradictions in reported cytotoxicity data for pyrrolidine-containing analogs?
- Methodological Answer :
Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa), culture conditions, and incubation times.
Control for Prodrug Effects : Test both the ester and its hydrolyzed carboxylic acid form.
Mechanistic Profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways. Cross-validate with metabolomics (LC-MS/MS) .
Q. How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Methodological Answer :
- Co-solvent Systems : Use cyclodextrin-based formulations (e.g., HP-β-CD) or PEG-400/water mixtures.
- Salt Formation : Convert the ester to a sodium salt post-hydrolysis (if the carboxylic acid retains activity).
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) and assess release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
